Elamipretide (TFA)
Overview
Description
Elamipretide (TFA), also known as D-Arginyl-2,6-dimethyl-L-tyrosyl-L-lysyl-L-phenylalaninamide, is a small mitochondrially-targeted tetrapeptide. It has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of mitochondrial dysfunction and related diseases. Elamipretide (TFA) is known for its ability to target and stabilize cardiolipin, a lipid component of the inner mitochondrial membrane, thereby improving mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elamipretide (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Elamipretide (TFA) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as automated peptide synthesizers and large-scale HPLC systems are employed to streamline production and maintain consistency.
Chemical Reactions Analysis
Types of Reactions: Elamipretide (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it can participate in oxidation and reduction reactions due to the presence of amino acid residues with reactive side chains.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Oxidation/Reduction Reagents: Hydrogen peroxide (H2O2) for oxidation, dithiothreitol (DTT) for reduction
Major Products: The major product of these reactions is the fully synthesized and purified Elamipretide (TFA) peptide. During oxidation and reduction reactions, modified forms of the peptide with altered side chains may be produced.
Scientific Research Applications
Elamipretide (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and mitochondrial targeting.
Biology: Investigated for its role in improving mitochondrial function and reducing oxidative stress in various cell types.
Medicine: Explored as a potential therapeutic agent for mitochondrial diseases, heart failure, and neurodegenerative disorders. .
Industry: Utilized in the development of novel therapeutics targeting mitochondrial dysfunction and related conditions.
Mechanism of Action
Elamipretide (TFA) exerts its effects by binding to cardiolipin, a lipid component of the inner mitochondrial membrane. This binding stabilizes the interaction between cardiolipin and cytochrome c, preventing the release of cytochrome c and subsequent apoptosis. By stabilizing mitochondrial membranes, Elamipretide (TFA) enhances mitochondrial respiration, reduces the production of reactive oxygen species (ROS), and increases adenosine triphosphate (ATP) production .
Comparison with Similar Compounds
SS-31: Another mitochondrially-targeted peptide with similar cardiolipin-stabilizing properties.
MTP-131: A variant of Elamipretide with slight modifications in its amino acid sequence.
Bendavia: An earlier name for Elamipretide, used in initial research studies.
Uniqueness: Elamipretide (TFA) is unique due to its specific targeting of cardiolipin and its ability to improve mitochondrial function across various disease models. Its efficacy in clinical trials and potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N9O5.C2HF3O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;3-2(4,5)1(6)7/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);(H,6,7)/t24-,25+,26+,27+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZHRKGRZBGUJU-NFWUDPOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50F3N9O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
753.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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